

assessing the stability of Triangulo-dodecacarbonyltriosmium versus other metal carbonyls

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>Triangulo-dodecacarbonyltriosmium</i>
Cat. No.:	B097018

[Get Quote](#)

Stability Showdown: Triangulo-dodecacarbonyltriosmium versus Mononuclear Metal Carbonyls

A Comparative Guide for Researchers in Chemistry and Drug Development

The thermal and kinetic stability of metal carbonyl complexes is a critical parameter in a wide range of applications, from catalysis and materials science to the development of novel therapeutic agents. This guide provides a comprehensive comparison of the stability of the trinuclear cluster **Triangulo-dodecacarbonyltriosmium**, $\text{Os}_3(\text{CO})_{12}$, against three common mononuclear metal carbonyls: Iron pentacarbonyl ($\text{Fe}(\text{CO})_5$), Nickel tetracarbonyl ($\text{Ni}(\text{CO})_4$), and Chromium hexacarbonyl ($\text{Cr}(\text{CO})_6$). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate metal carbonyl for their specific needs.

At a Glance: Key Stability Parameters

The following table summarizes the key quantitative data regarding the thermal stability and bonding of the selected metal carbonyls. These parameters provide a direct comparison of their relative stabilities.

Property	Os ₃ (CO) ₁₂	Fe(CO) ₅	Ni(CO) ₄	Cr(CO) ₆
Decomposition Temperature	Melts with decomposition at 224 °C [1]	Decomposes at 200 °C	Begins to decompose near 180 °C [2]	Decomposes violently at 210 °C (410 °F) [3][4]
Mean Metal-Carbonyl Bond Enthalpy (kJ/mol)	~133	~118	~104	~107
Enthalpy of Disruption (kJ/mol)	High (cluster stability)	Not specified	160.7 (for Ni(CO) ₄ (g) → Ni(s) + 4CO(g))	Not specified
Structure	Trinuclear cluster (D ₃ h symmetry) [5]	Mononuclear (Trigonal bipyramidal) [6]	Mononuclear (Tetrahedral) [2] [7][8]	Mononuclear (Octahedral) [3]

In-Depth Stability Analysis

Triangulo-dodecacarbonyltri osmium (Os₃(CO)₁₂): The Champion of Stability

Osmium, being a third-row transition metal, forms exceptionally strong metal-metal and metal-ligand bonds. This inherent strength is further enhanced in the cluster structure of Os₃(CO)₁₂. The three osmium atoms are linked in a triangular core, providing significant thermodynamic stability. The molecule melts with decomposition at a relatively high temperature of 224 °C, making it the most thermally robust among the compared carbonyls. The Os-Os bonds are estimated to have energies in the range of 150-200 kJ/mol, contributing significantly to the overall stability of the cluster framework. The decomposition of Os₃(CO)₁₂ typically proceeds through the sequential loss of carbonyl ligands, with the central Os₃ triangle remaining intact until higher temperatures are reached.

Iron Pentacarbonyl (Fe(CO)₅): A Balance of Reactivity and Stability

Iron pentacarbonyl is a versatile and widely used metal carbonyl. It exhibits moderate thermal stability, decomposing at 200 °C. The Fe-CO bonds are weaker than the Os-CO bonds, which is a general trend observed when moving up a group in the periodic table. This lower bond strength makes Fe(CO)₅ more kinetically labile, meaning it can undergo ligand substitution

reactions more readily than its osmium counterpart. $\text{Fe}(\text{CO})_5$ is also sensitive to light, which can induce its decomposition to form dinuclear iron carbonyls like $\text{Fe}_2(\text{CO})_9$.

Nickel Tetracarbonyl ($\text{Ni}(\text{CO})_4$): The Volatile Contender

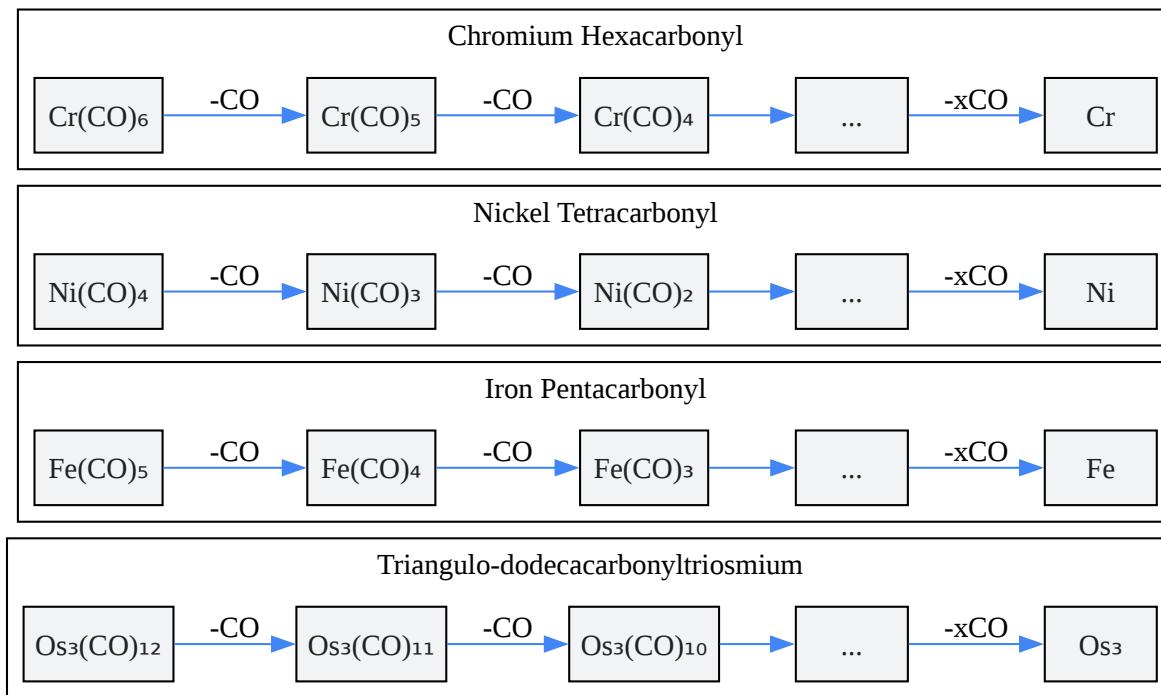
Nickel tetracarbonyl is notable for its high volatility and toxicity. Its thermal stability is the lowest among the compared compounds, with decomposition commencing around 180 °C. The activation energy for its homogeneous thermal decomposition is approximately 79.9 kJ/mol. The tetrahedral structure of $\text{Ni}(\text{CO})_4$ results in weaker Ni-CO bonds compared to the other carbonyls in this guide. This inherent instability is exploited in the Mond process for nickel purification, where $\text{Ni}(\text{CO})_4$ is formed and subsequently decomposed to yield high-purity nickel metal.

Chromium Hexacarbonyl ($\text{Cr}(\text{CO})_6$): A Stable Yet Energetic Compound

Chromium hexacarbonyl is a crystalline solid that is relatively inert under ambient conditions. However, upon heating, it decomposes violently at 210 °C. The first bond dissociation energy for a single CO ligand is reported to be around 155 kJ/mol. Its octahedral geometry provides a stable electronic configuration, but once the decomposition is initiated, it can proceed rapidly.

Experimental Protocols: Assessing Thermal Stability

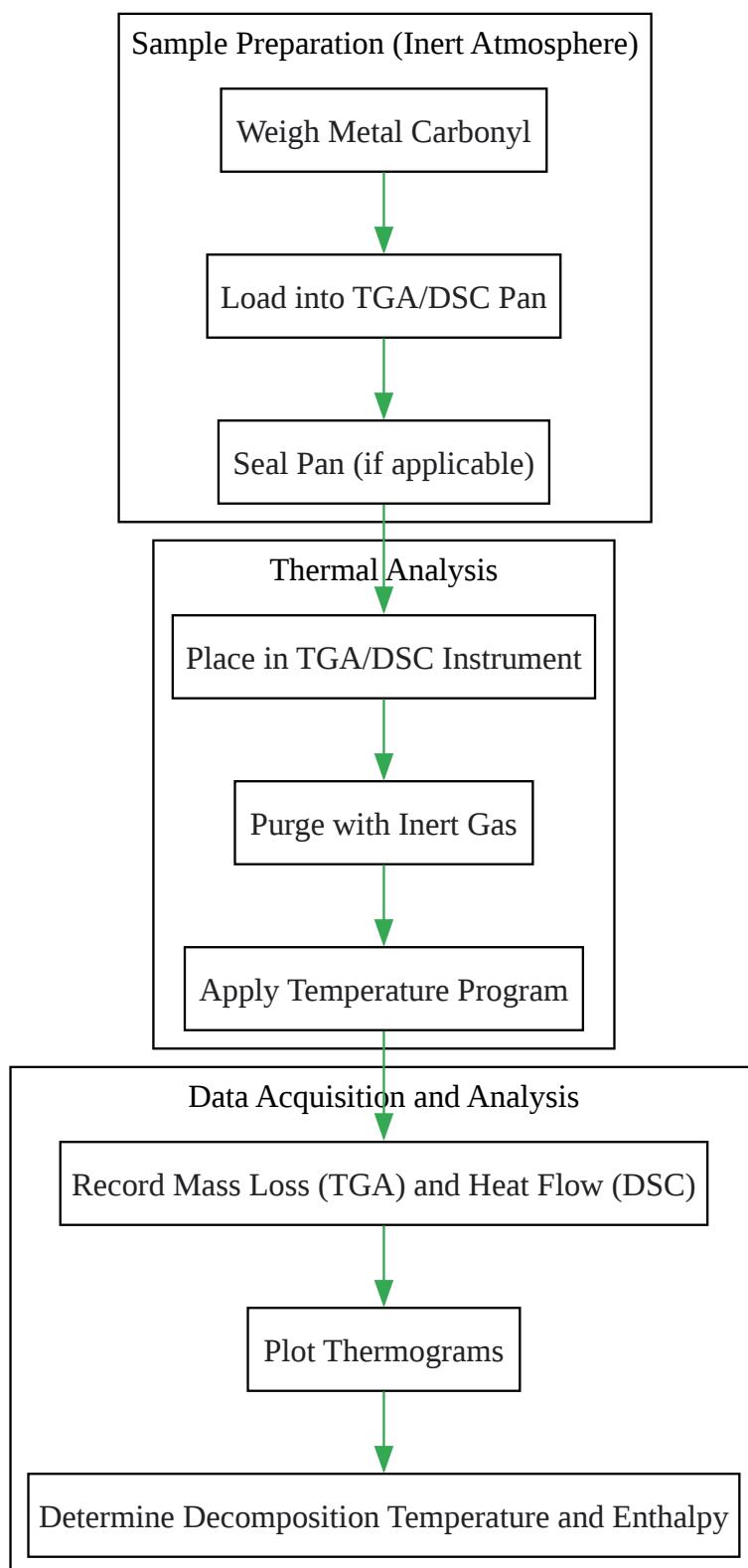
The thermal stability of metal carbonyls is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Given the air-sensitive nature of these compounds, special handling procedures are required.


General Protocol for TGA/DSC Analysis of Air-Sensitive Metal Carbonyls:

- **Sample Preparation:** All sample handling, including loading into TGA/DSC pans, must be performed in an inert atmosphere, such as a glovebox, to prevent premature decomposition or oxidation.
- **Instrumentation:** A TGA/DSC instrument equipped with a purge gas system is essential. High-purity inert gas (e.g., nitrogen or argon) should be used to maintain an inert atmosphere throughout the experiment.

- Experimental Parameters:
 - Sample Mass: A small sample mass (typically 1-5 mg) is recommended to ensure uniform heating and to minimize the effects of any exothermic or endothermic events.
 - Heating Rate: A controlled heating rate, typically in the range of 5-20 °C/min, is applied.
 - Temperature Range: The temperature range should be selected to encompass the expected decomposition temperature of the metal carbonyl.
 - Purge Gas Flow Rate: A constant flow of inert gas (e.g., 20-50 mL/min) is maintained to remove any gaseous decomposition products.
- Data Analysis:
 - TGA: The TGA thermogram plots the percentage of mass loss as a function of temperature. The onset temperature of mass loss corresponds to the initiation of decomposition.
 - DSC: The DSC thermogram plots the heat flow to or from the sample as a function of temperature. Endothermic peaks can indicate melting or decomposition, while exothermic peaks can indicate phase transitions or oxidative decomposition if oxygen is present.

Visualizing Decomposition Pathways


The decomposition of these metal carbonyls can be visualized as a series of steps involving the loss of carbonyl ligands. The following diagrams, generated using the DOT language, illustrate the general decomposition pathways.

[Click to download full resolution via product page](#)

Caption: General thermal decomposition pathways of metal carbonyls.

The following diagram illustrates the experimental workflow for assessing the thermal stability of air-sensitive metal carbonyls.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TGA/DSC analysis.

Conclusion

Based on the presented data, **Triangulo-dodecacarbonyltriosmium** ($\text{Os}_3(\text{CO})_{12}$) exhibits the highest thermal stability among the compared metal carbonyls. This exceptional stability is attributed to the strong Os-Os and Os-CO bonds within its trinuclear cluster structure. In contrast, the mononuclear metal carbonyls, $\text{Fe}(\text{CO})_5$, $\text{Ni}(\text{CO})_4$, and $\text{Cr}(\text{CO})_6$, display lower thermal stabilities, with $\text{Ni}(\text{CO})_4$ being the least stable. The choice of a metal carbonyl for a specific application will therefore depend on the required balance between stability and reactivity. For high-temperature applications or when a robust metal carbonyl framework is necessary, $\text{Os}_3(\text{CO})_{12}$ is the superior choice. For applications requiring greater reactivity and milder reaction conditions, the less stable mononuclear carbonyls may be more suitable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Nickel tetracarbonyl - Wikipedia [en.wikipedia.org]
- 3. Chromium hexacarbonyl - Wikipedia [en.wikipedia.org]
- 4. Chromium hexacarbonyl | C₆CrO₆ | CID 25589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chirality and Relativistic Effects in Os₃(CO)₁₂ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron pentacarbonyl - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. chemtube3d.com [chemtube3d.com]
- To cite this document: BenchChem. [assessing the stability of Triangulo-dodecacarbonyltriosmium versus other metal carbonyls]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097018#assessing-the-stability-of-triangulo-dodecacarbonyltriosmium-versus-other-metal-carbonyls>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com